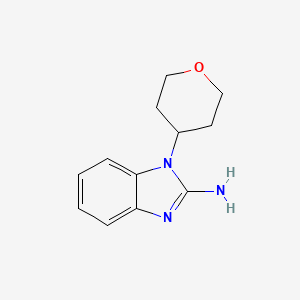![molecular formula C16H15NO3 B7556854 N-[4-(2-methoxyphenoxy)phenyl]prop-2-enamide](/img/structure/B7556854.png)
N-[4-(2-methoxyphenoxy)phenyl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(2-methoxyphenoxy)phenyl]prop-2-enamide, also known as GW 501516, is a chemical compound that has gained attention in the scientific research community due to its potential applications in the field of medicine. This compound belongs to the class of selective androgen receptor modulators (SARMs) and has been found to have a variety of biochemical and physiological effects.
作用機序
The mechanism of action of N-[4-(2-methoxyphenoxy)phenyl]prop-2-enamide involves the activation of the peroxisome proliferator-activated receptor delta (PPARδ). PPARδ is a transcription factor that plays a role in the regulation of lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ by N-[4-(2-methoxyphenoxy)phenyl]prop-2-enamide leads to an increase in the expression of genes involved in fatty acid oxidation and energy metabolism, resulting in increased endurance and improved insulin sensitivity.
Biochemical and Physiological Effects
N-[4-(2-methoxyphenoxy)phenyl]prop-2-enamide has been found to have a variety of biochemical and physiological effects. It has been shown to increase endurance in animal models, which may be due to its ability to increase fatty acid oxidation and energy metabolism. It has also been found to reduce inflammation and improve insulin sensitivity, making it a promising candidate for the treatment of diabetes and cardiovascular disease. Additionally, it has been found to have anti-cancer properties, although more research is needed in this area.
実験室実験の利点と制限
One of the advantages of using N-[4-(2-methoxyphenoxy)phenyl]prop-2-enamide in lab experiments is its ability to increase endurance and improve insulin sensitivity. This makes it a useful tool for studying the effects of exercise and metabolic disorders. However, one limitation of using this compound is its potential to cause cancer in animal models. This makes it important to use caution when conducting research with this compound and to follow proper safety protocols.
将来の方向性
There are several future directions for research on N-[4-(2-methoxyphenoxy)phenyl]prop-2-enamide. One area of interest is its potential use in the treatment of diabetes and cardiovascular disease. Studies have shown that this compound can improve insulin sensitivity and reduce inflammation, making it a promising candidate for these conditions. Another area of interest is its anti-cancer properties, which may be due to its ability to inhibit cell proliferation and induce apoptosis. Further research is needed in this area to fully understand the potential of this compound as a cancer treatment. Additionally, more research is needed to understand the long-term effects of this compound on the body and to develop safer and more effective analogs.
合成法
The synthesis of N-[4-(2-methoxyphenoxy)phenyl]prop-2-enamide involves the reaction of 4-(2-methoxyphenoxy)-N-phenylbutanamide with acetic anhydride and a catalytic amount of sulfuric acid. The resulting product is then purified using column chromatography to obtain the pure compound. This method has been reported in various scientific literature and has been found to be effective in producing high yields of the compound.
科学的研究の応用
N-[4-(2-methoxyphenoxy)phenyl]prop-2-enamide has been extensively studied for its potential applications in the field of medicine. It has been found to have a variety of effects on the body, including increasing endurance, reducing inflammation, and improving insulin sensitivity. These effects make it a promising candidate for the treatment of various diseases, including diabetes, cardiovascular disease, and cancer.
特性
IUPAC Name |
N-[4-(2-methoxyphenoxy)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-3-16(18)17-12-8-10-13(11-9-12)20-15-7-5-4-6-14(15)19-2/h3-11H,1H2,2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOKOABAEAFVFPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=CC=C(C=C2)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2-methoxyphenoxy)phenyl]prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]pentanoic acid](/img/structure/B7556790.png)
![2-[(3-Chloro-4-methoxyphenyl)sulfonylamino]pentanoic acid](/img/structure/B7556800.png)
![2-[[2-(Cyclopropylamino)-2-oxoethyl]amino]pentanoic acid](/img/structure/B7556804.png)
![N-[1-(3,4-dichlorophenyl)ethyl]-3-phenylcyclobutan-1-amine](/img/structure/B7556813.png)
![N-[[2-(trifluoromethoxy)phenyl]methyl]prop-2-enamide](/img/structure/B7556820.png)


![3-[2-(3-Ethylmorpholin-4-yl)ethoxy]benzoic acid](/img/structure/B7556832.png)
![N-[3-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide](/img/structure/B7556850.png)


![N-[(4-morpholin-4-ylsulfonylphenyl)methyl]prop-2-enamide](/img/structure/B7556890.png)